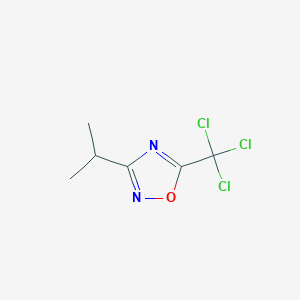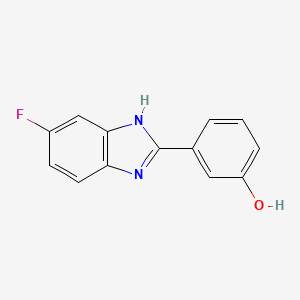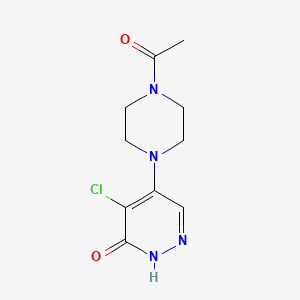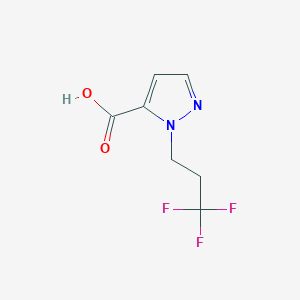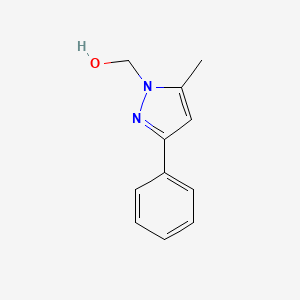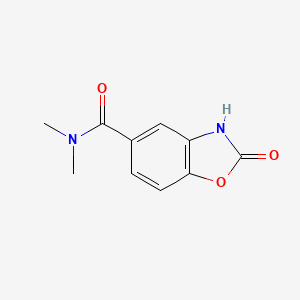
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide
Overview
Description
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide (DMODBC) is a synthetic organic compound belonging to the family of benzoxazoles. It has been studied extensively for its potential applications in the fields of medicine, materials science and organic synthesis. DMODBC has been found to possess unique properties that make it an attractive candidate for a variety of applications.
Scientific Research Applications
Synthesis and Application in Macrolide Construction
Research demonstrates the utility of oxazoles, which share structural similarities with N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide, as precursors in the synthesis of macrolides. Oxazoles, when reacted with singlet oxygen, form triamides that are instrumental in constructing macrolide antibiotics, including compounds like recifeiolide and curvularin, which have significant biological activities (Wasserman et al., 1981).
Antibacterial Agent Development
Another study focused on designing and synthesizing novel analogs incorporating the benzothiazole nucleus, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research highlights the compound's potential as a scaffold for developing new antibacterial agents (Palkar et al., 2017).
Esterification and Mitsunobu Reactions
A study utilized 5,5'-Dimethyl-3,3'-azoisoxazole, structurally related to the compound of interest, as a novel azo reagent for selective esterification of benzylic alcohols and phenols under Mitsunobu conditions. This finding is crucial for synthetic chemistry, providing a new route for the formation of esters, a fundamental reaction in organic synthesis (Iranpoor et al., 2010).
Photooxidation Studies
Investigations into the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole, a compound with a similar heterocyclic structure, revealed insights into the behavior of these molecules under photooxidative conditions. The study provides valuable data on the photostability and potential photodegradation pathways of similar compounds, which is critical for developing light-sensitive therapeutic agents and materials (Mahran et al., 1983).
Anticancer and Antimicrobial Studies
Further research into N-substituted carboxamide derivatives highlighted their promising antimicrobial and antioxidant activities. Such studies underscore the importance of these compounds in the development of new drugs with potential anticancer and antimicrobial applications (Sindhe et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound may also affect multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of the BRPF1 bromodomain, a protein involved in the assembly of MYST histone acetyltransferase complexes . The interaction between this compound and BRPF1 bromodomain is characterized by its binding mode and structure-activity relationship, which highlights its potential as a selective inhibitor .
Cellular Effects
This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the activity of specific proteins, leading to changes in gene expression and cellular responses . This compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the BRPF1 bromodomain, inhibiting its activity and preventing the assembly of MYST histone acetyltransferase complexes . This inhibition leads to alterations in histone acetylation, which can affect gene expression and chromatin structure . Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to this compound can result in sustained inhibition of target proteins and prolonged changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit target proteins . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of metabolites that may have different biological activities and effects on cellular function . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific cellular compartments can influence its activity and effectiveness . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in research and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s subcellular localization can influence its interactions with target proteins and enzymes, affecting its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
Properties
IUPAC Name |
N,N-dimethyl-2-oxo-3H-1,3-benzoxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12(2)9(13)6-3-4-8-7(5-6)11-10(14)15-8/h3-5H,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOFEJGMZCGINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






